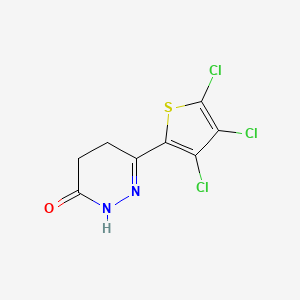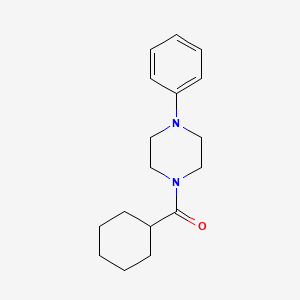![molecular formula C15H23NO B5760783 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine, also known as DMPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in research as a tool for studying the central nervous system. In
作用機序
The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain, cognition, and neurodegeneration. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine binds to the sigma-1 receptor with high affinity and has been shown to modulate its activity. This modulation can lead to changes in the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can affect behavior and mood.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. These effects are thought to be mediated by the modulation of the sigma-1 receptor and the dopamine system.
実験室実験の利点と制限
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high affinity for the sigma-1 receptor. However, there are also limitations to its use. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has not been extensively studied in humans, and its safety profile is not well established. Additionally, its effects on other neurotransmitter systems are not well understood.
将来の方向性
There are several directions for future research on 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Studies on the safety and efficacy of 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine in humans are needed to determine its potential as a therapeutic agent. Another direction for future research is the development of new compounds that are more selective for the sigma-1 receptor and have fewer off-target effects. Finally, studies on the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine and its effects on other neurotransmitter systems could lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
Conclusion
In conclusion, 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research as a tool for studying the central nervous system. It has been found to have anxiolytic and antidepressant effects in animal models and has been shown to reduce the rewarding effects of drugs of abuse. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has several advantages as a research tool, but there are also limitations to its use. Future research on 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine could lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
合成法
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenol with epichlorohydrin, followed by the reaction with piperidine. The final product is purified using column chromatography and characterized using spectroscopic techniques.
科学的研究の応用
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has been used as a research tool for studying the central nervous system, particularly in the areas of addiction, anxiety, and depression. It has been shown to have a high affinity for the sigma-1 receptor, which plays a role in modulating neurotransmitter release and regulating calcium ion channels. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has also been found to have an effect on the dopamine system, which is involved in reward and motivation.
特性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-6-7-15(14(2)12-13)17-11-10-16-8-4-3-5-9-16/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUYHMKBAQKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dimethylphenoxy)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)